Sensitizer

Catalog No.
S735337
CAS No.
13933-31-8
M.F
Cl2H14N4OPd
M. Wt
263.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sensitizer

CAS Number

13933-31-8

Product Name

Sensitizer

IUPAC Name

azane;dichloropalladium;hydrate

Molecular Formula

Cl2H14N4OPd

Molecular Weight

263.5 g/mol

InChI

InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2

InChI Key

WVCXSPJPERKPJS-UHFFFAOYSA-L

SMILES

N.N.N.N.O.Cl[Pd]Cl

Canonical SMILES

N.N.N.N.O.Cl[Pd]Cl

Light Absorption and Charge Generation

Sensitizers are typically organic dyes or metal complexes designed to absorb light across the visible spectrum. Upon light absorption, the sensitizer molecule undergoes an excited state, where an electron is promoted to a higher energy level. This excited electron is then injected into the conduction band of a semiconductor electrode, usually titanium dioxide (TiO₂) [].

Charge Transport and Efficiency

The injected electron travels through the TiO₂ electrode and reaches the external circuit, generating an electric current. The oxidized sensitizer molecule then receives an electron from a redox electrolyte, completing the circuit and enabling continuous operation of the DSSC []. The efficiency of a DSSC depends heavily on the properties of the sensitizer, such as its light absorption capacity, electron injection efficiency, and stability under light and heat.

Research Focus on Sensitizers

Extensive research efforts are dedicated to developing novel and improved sensitizers for DSSCs. This includes:

  • Exploring new materials: Researchers are investigating various types of sensitizers, including metal-free organic dyes, inorganic complexes, and even natural dyes extracted from plants and fruits [, ].
  • Improving light absorption: Synthesizing sensitizers with broader light absorption spectra, allowing them to capture a larger portion of the solar spectrum, is a key research area [].
  • Enhancing electron injection: Optimizing the molecular structure of sensitizers to facilitate efficient electron transfer from the excited state to the TiO₂ electrode is crucial for improved efficiency [].
  • Ensuring stability: Developing sensitizers with high stability against degradation under light and heat exposure is essential for long-lasting DSSCs [].

The term sensitizer refers to a chemical substance that can induce an allergic reaction in individuals upon exposure. This reaction typically occurs after repeated contact with the sensitizer, leading to an immunological response characterized by symptoms such as skin rashes, respiratory issues, or other allergic manifestations. Sensitizers can be classified into various categories, including chemical sensitizers, which cause allergic reactions in normal tissue, skin sensitizers, which lead to allergic responses following skin contact, and respiratory sensitizers, which provoke hypersensitivity of the airways upon inhalation .

Chemical sensitizers induce allergic reactions through a complex immune response. Upon initial exposure, the body recognizes the sensitizer as a foreign substance. Subsequent exposures trigger the immune system to attack the sensitizer, leading to allergic symptoms like inflammation, itching, or rashes [].

  • Chemical sensitizers can cause a range of allergic reactions, depending on the individual and the route of exposure (skin contact, inhalation). It's important to handle them with appropriate safety precautions, including personal protective equipment and proper ventilation [].

    Chemical sensitizers often undergo reactions that alter proteins or other biological macromolecules, rendering them capable of eliciting an immune response. For instance, formaldehyde is known to react with free amino groups in proteins, forming hapten-protein complexes that can trigger sensitization in susceptible individuals. The process of sensitization involves two phases: induction, where the immune system develops a memory of the allergen, and elicitation, where re-exposure leads to an allergic reaction . Other notable sensitizers include isocyanates and nickel compounds, which similarly modify proteins and provoke immune responses upon subsequent exposures .

    Sensitizers are synthesized through various chemical processes depending on their specific structure and application. Common methods include:

    • Chemical synthesis: Involves traditional organic synthesis techniques to create sensitizing agents like isocyanates.
    • Biochemical processes: Some sensitizers are derived from natural sources or through biotransformation processes.
    • Modification of existing compounds: Altering the chemical structure of known compounds to enhance their sensitizing properties.

    For instance, isocyanates are typically produced through the reaction of amines with phosgene or by reacting alcohols with isocyanic acid .

    Sensitizers have diverse applications across various industries:

    • Pharmaceuticals: Used in drug formulations where allergic responses are monitored.
    • Cosmetics: Certain fragrances and preservatives act as skin sensitizers.
    • Industrial chemicals: Found in paints, coatings, and adhesives where allergic reactions can occur due to prolonged exposure.
    • Explosives: Explosive sensitizers enhance the stability and sensitivity of explosive materials .

    Research on sensitizers often focuses on their interaction with biological systems. Studies typically involve:

    • In vitro assays: To assess the potential of a chemical to cause sensitization using human cell lines or animal models.
    • Epidemiological studies: To observe real-world effects in populations exposed to specific sensitizers.
    • Mechanistic studies: Investigating how sensitizers alter immune responses at the molecular level.

    These studies help in understanding the mechanisms behind sensitization and in developing safer chemical alternatives .

    Several compounds exhibit similar properties as sensitizers. Here’s a comparison highlighting their uniqueness:

    CompoundTypeUnique Characteristics
    FormaldehydeChemical SensitizerReacts with proteins to form hapten-protein complexes
    IsocyanatesChemical SensitizerHighly reactive; commonly used in industrial applications
    Nickel CompoundsSkin SensitizerKnown for causing contact dermatitis in sensitive individuals
    Chromium CompoundsSkin SensitizerAssociated with allergic reactions in occupational settings
    Toluene DiisocyanateRespiratory SensitizerCommonly found in paints; causes respiratory issues

    While all these compounds share the ability to induce allergic reactions, their mechanisms of action and applications differ significantly. For instance, formaldehyde is primarily a respiratory irritant that also acts as a skin sensitizer, whereas isocyanates are more prevalent in industrial settings due to their use in manufacturing processes .

    Chemical Contact Sensitizers

    Chemical contact sensitizers represent a diverse class of compounds that induce immunological responses through direct contact with biological tissues [1]. These compounds are characterized by their ability to form covalent bonds with proteins, creating hapten-protein complexes that trigger immune system activation [2]. The fundamental mechanism underlying contact sensitization involves the molecular initiating event of covalent binding between low molecular weight chemicals and endogenous proteins [3].

    The structural features that determine sensitization potential are primarily related to the presence of electrophilic functional groups capable of protein modification [4]. Research has demonstrated that sensitizers typically possess molecular weights below 1000 grams per mole and contain reactive sites that can undergo nucleophilic attack by amino acid residues, particularly cysteine and lysine [5]. The electrophilic nature of sensitizing chemicals is considered the most relevant factor for their immunogenicity [3].

    Dermal Contact Sensitizers

    Dermal contact sensitizers constitute the largest category of contact sensitizers and are responsible for allergic contact dermatitis in exposed individuals [6] [7]. These compounds are classified according to their potency using the Local Lymph Node Assay, with categorization based on Effective Concentration 3 (EC3) values [8]. The Global Harmonized System further subdivides dermal sensitizers into Category 1A (strong sensitizers) and Category 1B (other sensitizers) based on their potency and frequency of occurrence in human populations [9].

    Potency CategoryEC3 Range (%)Representative CompoundsMechanistic Features
    Extreme<0.1Oxazolone, Diphencyclopropenone, 2,4-DinitrochlorobenzeneHighly reactive electrophiles with immediate protein binding capacity
    Strong0.1-<1Toluene diisocyanate, Glutaraldehyde, FormaldehydeProtein-reactive functional groups with moderate stability
    Moderate1-<10Isoeugenol, Cinnamaldehyde, PhenylacetaldehydeCompounds requiring metabolic activation or specific conditions
    Weak10-≤1004-Chloroaniline, Methyldibromo glutaronitrileLimited protein binding capacity under normal conditions

    Research findings indicate that compounds with aniline or phenol moieties represent two large classes of frequently skin sensitizing chemicals, exhibiting variable and difficult-to-predict potency [10]. Advanced structure-activity relationship modeling has revealed that the energy of the highest occupied molecular orbital serves as a major determinant of sensitization potential, suggesting that autoxidation or free radical binding mechanisms may be involved [10].

    The structural diversity of dermal sensitizers encompasses multiple chemical classes, including aldehydes, isocyanates, acrylates, and aromatic compounds [8]. Mechanistic analysis has identified several reaction pathways, including Michael addition, Schiff base formation, acylation, and nucleophilic aromatic substitution [5]. Recent investigations have expanded the understanding of sensitization mechanisms to include compounds acting through sulfur nucleophile and phosphorus nucleophile pathways [11].

    Respiratory Tract Sensitizers

    Respiratory tract sensitizers represent a distinct subset of contact sensitizers that specifically target the respiratory system, leading to occupational asthma and other respiratory allergic conditions [3]. These compounds are characterized by their ability to induce hypersensitivity of the airways following inhalation exposure [1]. The classification criteria for respiratory sensitizers follow similar principles to dermal sensitizers, with Category 1A assigned to chemicals with high potential and Category 1B to those with low to moderate potential [12].

    Most respiratory sensitizers are reactive electrophilic compounds or can be converted through abiotic oxidation (pre-haptens) and metabolic processes (pro-haptens) into reactive forms [3]. The molecular initiating event involves covalent binding of the low molecular weight chemical to proteins in the respiratory tract, followed by activation of stress response pathways and pro-inflammatory mediators [3].

    Structural analysis of respiratory sensitizers has revealed that specific amino acid residues, particularly cysteine and lysine, serve as predominant targets for covalent modification [3]. The development of mechanism-based structural alerts for respiratory sensitization has identified 22 distinct structural features associated with protein binding capacity [5]. These alerts encompass various reaction mechanisms, including nucleophilic aromatic substitution, Michael addition, and Schiff base formation [5].

    Research has established a genomic biomarker signature containing 389 differentially regulated genes that can accurately classify respiratory sensitizers [13]. This biomarker approach represents a significant advancement in predictive testing, as validated animal models for respiratory sensitization remain unavailable [3]. The genomic signature demonstrates the ability to distinguish respiratory sensitizers from non-respiratory sensitizers with high accuracy when combined with supervised machine learning algorithms [13].

    Explosive Reaction Sensitizers

    Explosive reaction sensitizers are specialized chemical compounds that enhance the sensitivity and reliability of explosive materials by lowering the threshold for initiation and promoting rapid detonation [14]. These sensitizers function by increasing the responsiveness of explosive formulations to external stimuli such as heat, friction, impact, or shock [14]. The classification of explosive sensitizers is based on their primary function within the explosive system and their chemical composition [15].

    Sensitizer TypeChemical ClassesRepresentative ExamplesPrimary FunctionTypical Concentration
    Primary Explosives SensitizersNitroaromatics, Nitramines, NitroestersTrinitrotoluene, Cyclotrimethylenetrinitramine, NitroglycerinRapid initiation of detonation upon stimulus exposure<10% by weight
    Secondary Explosives SensitizersOxidizing agents, Amplifying compoundsAmmonium nitrate, Calcium nitrate, Sodium nitrateAmplification of initiation wave propagationVariable proportions
    Fuel/Sensitizer ComponentsCarbonaceous materials, Metallic fuelsFuel oil, Carbon, Aluminum powderProvide fuel source for sustained explosive reactionMajor component

    Primary explosive sensitizers are characterized by inherently unstable chemical structures with high energy content, making them prone to rapid decomposition and energy release upon initiation [14]. These compounds typically feature nitro groups, nitramine functionalities, or nitroester linkages that contribute to their explosive properties [14]. The molecular structure of these sensitizers includes highly oxidized carbon frameworks that facilitate rapid energy release through detonation processes [16].

    Secondary explosive sensitizers serve a supporting role in the initiation process by amplifying the detonation wave generated by primary sensitizers [14]. These compounds generally exhibit lower sensitivity to initiation stimuli compared to primary sensitizers but are essential for ensuring reliable and consistent detonation throughout the explosive material [14]. The chemical composition of secondary sensitizers often includes inorganic oxidizing salts that provide oxygen for sustained combustion [15].

    Research findings indicate that the effectiveness of explosive sensitizers depends on their chemical reactivity, thermal stability, and compatibility with other explosive components [16]. The selection of appropriate sensitizers requires consideration of the intended application, environmental conditions, and desired performance characteristics [15]. Modern explosive formulations increasingly utilize blends of different sensitizer types to optimize performance while maintaining stability and safety [15].

    Photochemical Sensitizers

    Photochemical sensitizers are light-absorbing molecules that convert absorbed photon energy into chemical energy through various energy transfer mechanisms [17]. These compounds are characterized by their ability to absorb electromagnetic radiation and transfer the absorbed energy to neighboring molecules, either directly through energy transfer or indirectly through chemical reactions [18]. The fundamental property of photosensitizers is their large delocalized π-systems, which lower the energy of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital orbitals to promote photoexcitation [18].

    Upon light absorption, photosensitizers undergo a series of electronic transitions, beginning with excitation to the singlet excited state, followed by intersystem crossing to the triplet excited state [19] [18]. The triplet state typically exhibits longer lifetimes than excited singlets, increasing the probability of interacting with other molecules and facilitating energy transfer processes [18]. This prolonged lifetime is crucial for the efficiency of photosensitization reactions [17].

    Structure-Based Classification Systems

    Structure-based classification of photochemical sensitizers organizes these compounds according to their molecular architecture and structural features [20]. This classification approach considers the core chromophore structure, substituent groups, and overall molecular geometry as primary determinants of photosensitizing properties [20]. Research has demonstrated that the shape and configuration of sensitizer molecules significantly influence their efficiency in various applications [20].

    The structural classification encompasses several major categories based on molecular framework. Porphyrin-based sensitizers represent one of the most extensively studied classes, characterized by their macrocyclic tetrapyrrole structure [21]. These compounds include natural porphyrins such as chlorophyll and synthetic derivatives designed for specific applications [21]. Silicon phthalocyanine photosensitizers constitute another important structural class, featuring extended conjugated systems that provide enhanced light absorption properties [22].

    Cyanine dyes form a distinct structural category characterized by their polymethine chain structure connecting two nitrogen-containing heterocycles [23]. Recent research has identified cyanine-carborane salts as an emerging class of photosensitizers with improved therapeutic properties [23]. These hybrid compounds combine the photophysical properties of cyanine dyes with the unique chemical characteristics of carborane clusters [23].

    Organic sensitizers with donor-acceptor architectures represent a growing structural class, particularly in solar cell applications [24]. These compounds are engineered at the molecular level to include donor groups, electron-conducting segments, and anchoring functionalities [24]. The structural design of these sensitizers follows specific principles to optimize light harvesting efficiency and electron transfer properties [24].

    Shape-based classification has revealed four primary molecular geometries: linear-shaped, V-shaped, X-shaped, and Y-shaped structures [20]. Research findings indicate that linear-shaped and V-shaped sensitizers demonstrate superior photon absorption ability, with V-shaped structures being optimal for high-performance applications [20]. The molecular shape influences intramolecular charge transfer indices, frontier molecular orbital properties, and excited-state lifetime characteristics [20].

    Mechanism-Based Classification Approaches

    Mechanism-based classification of photochemical sensitizers focuses on the pathways through which these compounds transfer energy and generate reactive species [25] [19]. This classification system distinguishes between Type I and Type II photosensitization mechanisms, each involving distinct chemical processes and producing different reactive products [25] [19].

    Mechanism TypePrimary ProcessProducts GeneratedRepresentative ExamplesOxygen Requirement
    Type IDirect electron/hydrogen transferRadical species, Superoxide anion, Hydroperoxyl radicalBenzophenone, Carbonyl compoundsRequires oxygen as reagent
    Type IIEnergy transfer to molecular oxygenSinglet oxygenPorphyrins, PhthalocyaninesDirect oxygen involvement
    Hybrid MechanismsCombined Type I and Type II processesMixed reactive speciesVarious photodynamic therapy agentsVariable oxygen dependence

    Type I photosensitization involves direct interaction between the excited triplet state photosensitizer and substrate molecules through electron or hydrogen atom transfer [25] [19]. This mechanism results in the formation of radical species, including the photosensitizer radical and substrate radicals, which subsequently react with molecular oxygen to produce reactive oxygen species such as superoxide anion and hydroperoxyl radical [25]. The Type I mechanism is particularly prevalent with carbonyl-containing photosensitizers such as benzophenone [25].

    Type II photosensitization operates through energy transfer from the excited triplet state photosensitizer directly to molecular oxygen, generating excited-state singlet oxygen [25] [19]. This mechanism is characterized by the narrow definition involving specifically the production of singlet oxygen through sensitizer-oxygen energy transfer [25]. Singlet oxygen is a highly reactive species with an excited state lifetime of several microseconds in biological environments [26].

    Research findings indicate that both Type I and Type II reactions can occur simultaneously within the same photosensitizer system [19]. The ratio between these processes depends on several factors, including the type of photosensitizer used, the concentrations of substrate and oxygen, and the local chemical environment [19]. Type II processes are generally favored under conditions of lower substrate concentration and higher oxygen concentration [26].

    Advanced mechanistic studies have revealed that the efficiency of energy transfer processes can be analyzed through kinetic measurements, providing insights into photostability, reaction dynamics, and overall photosensitizer performance [17]. Dexter energy transfer represents a short-range interaction mechanism requiring direct contact between donor and acceptor molecules [17]. This process involves triplet-triplet energy transfer from the photosensitizer to acceptor molecules when the triplet state of the donor exceeds that of the acceptor [17].

    Emerging Classes of Sensitizing Compounds

    Emerging classes of sensitizing compounds represent novel chemical entities that have been identified through recent research advances and technological developments [27] [23]. These compounds exhibit sensitizing properties through innovative mechanisms and structural features that distinguish them from traditional sensitizer categories [28] [29]. The identification of these emerging classes reflects the expanding understanding of sensitization processes and the development of new materials with enhanced properties [30].

    Compound ClassStructural FeaturesSensitization MechanismPrimary ApplicationsResearch Status
    Quaternary Ammonium CompoundsIonic compounds with variable alkyl chain lengthsProtein modification leading to immune response activationAntimicrobial agents, disinfectantsIdentified as contaminants of emerging concern
    Metal-Organic FrameworksPorous crystalline materials with metal nodes and organic linkersLuminescent sensing through energy transfer processesSensor applications, catalysisAdvanced research and development phase
    Quantum Dot SensitizersSemiconductor nanocrystals with size-dependent propertiesPhotoinduced electron transfer and energy conversionSolar cells, imaging applicationsCommercial applications established
    Cyanine-Carborane SaltsHybrid organic-inorganic compoundsPhotodynamic oxygen generation with enhanced selectivityCancer therapy, photodynamic treatmentClinical development phase

    Quaternary ammonium compounds have emerged as a significant class of sensitizing chemicals due to their widespread use and environmental persistence [27]. These compounds are characterized by their ionic structure featuring a positively charged nitrogen atom bonded to four organic groups, typically including alkyl chains of varying lengths [27]. Research has demonstrated that quaternary ammonium compounds can cause sensitization through protein modification mechanisms, leading to immune system activation [27]. The structural diversity within this class necessitates the development of new grouping strategies that consider alkyl chain length, antimicrobial function, and sensitization potential [27].

    Metal-organic frameworks represent an innovative class of sensitizing compounds that combine the properties of inorganic metal centers with organic ligand systems [30]. These materials are characterized by their porous crystalline structure, which provides unique opportunities for host-guest interactions and energy transfer processes [30]. Research findings indicate that metal-organic framework-based sensitizers can effectively serve as luminescent sensors capable of detecting target molecules at part-per-billion concentration levels [30]. The framework structure plays a significant role in tuning selectivity and sensitivity, making these materials valuable for analytical applications [30].

    Quantum dot sensitizers constitute a rapidly advancing class of sensitizing compounds based on semiconductor nanocrystal technology [31]. These materials exhibit size-dependent optical and electronic properties that can be precisely controlled through synthetic methods [31]. Composite quantum dot sensitizers, such as copper sulfide/cadmium sulfide systems, demonstrate enhanced photon-to-current conversion efficiency compared to single-component systems [31]. The sensitization mechanism involves photoinduced electron transfer processes that enable energy conversion applications [31].

    Recent research has identified cyanine-carborane salts as a promising new class of photosensitizing compounds for therapeutic applications [23]. These hybrid materials combine the photophysical properties of cyanine dyes with the unique chemical characteristics of carborane clusters [23]. In preclinical studies, these compounds have demonstrated complete tumor eradication in metastatic cancer models while minimizing traditional photodynamic therapy limitations [23]. The enhanced performance of cyanine-carborane salts includes improved tissue penetration, reduced off-target toxicity, and decreased prolonged light sensitivity [23].

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-15

    Explore Compound Types